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3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran Documentation Hub

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  • Product: 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran
  • CAS: 164731-59-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Disubstituted Isochromans, with a Focus on 3-Methyl-3-phenylisochroman

Introduction The isochroman scaffold is a privileged heterocyclic motif present in numerous bioactive natural products and synthetic pharmaceuticals. The structural rigidity and specific spatial arrangement of substituen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isochroman scaffold is a privileged heterocyclic motif present in numerous bioactive natural products and synthetic pharmaceuticals. The structural rigidity and specific spatial arrangement of substituents conferred by the isochroman core make it a valuable building block in medicinal chemistry and drug development. Compounds incorporating this structure have demonstrated a wide array of biological activities. The synthesis of isochroman derivatives, particularly those with quaternary carbon centers at the 3-position, such as the target molecule 3-methyl-3-phenylisochroman, presents unique synthetic challenges and opportunities. This guide will provide an in-depth exploration of the primary synthetic routes to 3,3-disubstituted isochromans and the analytical techniques crucial for their characterization, using the hypothetical synthesis of 3-methyl-3-phenylisochroman as a central example.

Part 1: Chemical Identity and Physicochemical Properties

While a specific CAS number for 3-methyl-3-phenylisochroman is not documented, its identity can be defined by its molecular structure and formula.

Table 1: Predicted Chemical Identifiers for 3-Methyl-3-phenylisochroman

IdentifierValue
IUPAC Name 3-methyl-3-phenyl-3,4-dihydro-1H-isochromene
Molecular Formula C₁₆H₁₆O
Molecular Weight 224.29 g/mol
Canonical SMILES CC1(C2=CC=CC=C2)CC3=CC=CC=C3CO1
InChI Key (Predicted)

The physicochemical properties of this compound have not been experimentally determined. However, based on its structure—a moderately sized aromatic ether—it is expected to be a high-boiling point liquid or a low-melting point solid, with poor solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and hexanes.

Part 2: Synthesis Methodologies for the Isochroman Core

The construction of the isochroman ring system is most effectively achieved through intramolecular cyclization reactions. The oxa-Pictet-Spengler reaction stands out as a robust and versatile method for this purpose.[1][2]

The synthesis of a 3,3-disubstituted isochroman requires a precursor that can generate a stabilized carbocation or an oxonium intermediate adjacent to the site of cyclization. A logical and efficient pathway would involve the acid-catalyzed intramolecular cyclization of a tertiary alcohol.

The overall synthetic workflow can be visualized as a two-step process:

  • Grignard Addition: Synthesis of the tertiary alcohol precursor, 2-(2-hydroxy-2-phenylpropyl)benzyl alcohol, via the reaction of a suitable Grignard reagent with a protected benzaldehyde derivative.

  • Intramolecular Cyclization: Acid-catalyzed cyclization of the precursor to form the isochroman ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization A 2-Formylphenyl Acetate C Intermediate Adduct A->C 1. THF, 0 °C B 1-Phenylethylmagnesium Bromide (Grignard Reagent) B->C D 2-(1-Hydroxy-1-phenylethyl)benzyl Alcohol (Precursor) C->D 2. Aqueous Workup (e.g., NH4Cl) 3. LiAlH4 Reduction E 2-(1-Hydroxy-1-phenylethyl)benzyl Alcohol (Precursor) F 3-Methyl-3-phenylisochroman (Target Molecule) E->F Acid Catalyst (e.g., TfOH) DCM, 20 °C

Caption: Proposed synthetic workflow for 3-methyl-3-phenylisochroman.

Step 1: Synthesis of the Tertiary Alcohol Precursor

  • Rationale: This step assembles the carbon skeleton. A protected benzaldehyde is used to prevent side reactions with the Grignard reagent. The subsequent reduction is necessary to form the benzylic alcohol that will act as the nucleophile in the cyclization step.

  • Procedure:

    • To a solution of 2-formylphenyl acetate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of 1-phenylethylmagnesium bromide in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude intermediate in anhydrous THF and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the precursor alcohol.

Step 2: Acid-Catalyzed Intramolecular Cyclization

  • Rationale: The use of a strong acid like triflic acid (TfOH) in a non-nucleophilic solvent like dichloromethane (DCM) promotes the formation of a tertiary carbocation at the benzylic position of the side chain. This electrophilic center is then trapped intramolecularly by the benzylic alcohol to form the isochroman ring. Hexafluoroisopropanol (HFIP) has also been shown to be an effective solvent for promoting such reactions.[2]

  • Procedure:

    • Dissolve the precursor alcohol in dry dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C and add a catalytic amount of triflic acid (e.g., 5 mol%).

    • Stir the reaction at room temperature for 1 hour, monitoring for the disappearance of the starting material by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-methyl-3-phenylisochroman.

Part 3: Characterization and Analytical Workflow

The structural confirmation of the synthesized 3-methyl-3-phenylisochroman would rely on a combination of spectroscopic techniques.

G Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Structural Backbone Connectivity MS Mass Spectrometry (HRMS) Start->MS Molecular Formula Confirmation IR Infrared Spectroscopy Start->IR Functional Group ID (C-O ether) End Structural Confirmation NMR->End MS->End IR->End

Caption: Analytical workflow for structural elucidation.

Table 2: Expected Spectroscopic Data for 3-Methyl-3-phenylisochroman

TechniqueExpected ObservationsRationale
¹H NMR - Aromatic protons (multiplets, ~7.0-7.4 ppm).- Methylene protons of the ether ring (diastereotopic, appearing as two distinct signals, e.g., doublets of doublets, ~3.8-4.5 ppm).- Methylene protons at C4 (diastereotopic, ~2.8-3.2 ppm).- Methyl group protons (singlet, ~1.6-1.8 ppm).The chemical shifts and coupling patterns will confirm the connectivity of the protons within the rigid ring system. The diastereotopic nature of the methylene protons is a key indicator of the chiral center at C3.
¹³C NMR - Aromatic carbons.- Quaternary carbon at C3 (~80-90 ppm).- Methylene carbon of the ether linkage (OCH₂) (~65-75 ppm).- Methylene carbon at C4 (~35-45 ppm).- Methyl carbon (~25-35 ppm).Confirms the presence of all 16 carbons and distinguishes the key quaternary and oxygenated carbons.
HRMS (ESI) A precise m/z value corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of C₁₆H₁₆O.Provides definitive confirmation of the molecular formula.
IR Spectroscopy - Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-3000 cm⁻¹).- Strong C-O ether stretching (~1050-1150 cm⁻¹).- Absence of a broad O-H stretch (~3200-3600 cm⁻¹).Confirms the presence of the key ether functional group and the successful cyclization (disappearance of the precursor's hydroxyl group).
Part 4: Potential Applications and Future Directions

While the biological activity of 3-methyl-3-phenylisochroman itself is unknown, the isochroman core is a component of many biologically active molecules.[3] The synthesis of this and other novel 3,3-disubstituted isochroman analogs could provide a library of compounds for screening in various assays. Potential areas of interest for such scaffolds include anticancer, antimicrobial, and neuroprotective activities. Future work would involve the enantioselective synthesis of this chiral molecule, which could be achieved by using chiral catalysts or resolving racemic mixtures, to investigate the differential biological activities of the individual enantiomers.

Conclusion

3-Methyl-3-phenylisochroman represents an interesting, though currently undocumented, member of the 3,3-disubstituted isochroman family. While direct data is absent, a robust and logical synthetic pathway can be proposed based on well-established organometallic and cyclization reactions. The detailed protocol and characterization workflow outlined in this guide provide a comprehensive roadmap for researchers and drug development professionals to synthesize and validate this and similar novel chemical entities, paving the way for future investigations into their chemical properties and potential biological applications.

References

  • Organic Chemistry Portal. Synthesis of isochromans. Available from: [Link]

  • G. Toupalas, et al. (2021). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science. Available from: [Link]

  • ResearchGate. Strategies for the synthesis of isochroman derivatives and intermolecular halo‐cycloacetalization of olefinic aldehyde. Available from: [Link]

  • G. Toupalas, et al. (2021). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. RSC Publishing. Available from: [Link]

  • Y. Wang, et al. (2021). Synthesis of 3,3-dialkyl-substituted isochroman-1,4-diones via copper/photoredox dual-catalyzed carbolactonization of alkenes. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. Catalytic Asymmetric Synthesis of Isochroman Derivatives. Available from: [Link]

Sources

Exploratory

Strategic Scaffolding: The Medicinal Chemistry of Isochroman Analogs

[1] Executive Summary: The Oxygenated Pharmacophore In the landscape of medicinal chemistry, the isochroman (3,4-dihydro-1H-2-benzopyran) scaffold represents a "privileged structure"—a molecular framework capable of prov...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Oxygenated Pharmacophore

In the landscape of medicinal chemistry, the isochroman (3,4-dihydro-1H-2-benzopyran) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its isomer chroman (dihydro-1-benzopyran), where the oxygen is adjacent to the benzene ring, isochroman positions the oxygen at the 2-position.

This subtle structural shift alters the electronic vector and hydrogen-bond accepting capabilities of the molecule without significantly changing its lipophilicity. For the drug developer, isochromans offer a rigidified bioisostere of the phenethylamine pharmacophore, locking the ethylamine side chain into a conformation that frequently enhances selectivity for CNS targets, particularly dopamine and serotonin receptors.

This guide dissects the medicinal utility of isochroman analogs, focusing on synthetic accessibility, structure-activity relationships (SAR) in CNS therapeutics, and emerging applications in metabolic disease.

Synthetic Architecture: Constructing the Core

The utility of a scaffold is defined by its synthetic accessibility. The primary route to isochromans is the Oxa-Pictet-Spengler (OPS) cyclization.

The Oxa-Pictet-Spengler Protocol

Analogous to the nitrogen-based Pictet-Spengler used in alkaloid synthesis, the OPS involves the condensation of a


-arylethyl alcohol with an aldehyde (or acetal) followed by acid-catalyzed ring closure.

Mechanism of Action: The reaction proceeds via the formation of a hemiacetal, which dehydrates to form a reactive oxonium ion. This electrophilic species undergoes Friedel-Crafts cyclization with the aromatic ring.

Critical Causality:

  • Substituent Effect: Electron-donating groups (EDGs) on the aromatic ring (e.g., -OH, -OMe) are often required to facilitate the cyclization, particularly at the para position relative to the closure site.

  • Stereocontrol: The OPS reaction creates a new chiral center at C1. Using chiral Lewis acids or specific chiral auxiliaries can direct this stereochemistry, which is vital as biological activity is often enantiospecific.

Visualization: OPS Reaction Mechanism

The following diagram illustrates the mechanistic pathway, highlighting the critical oxonium intermediate.

OPS_Mechanism Start Phenylethyl Alcohol + Aldehyde (R-CHO) Hemiacetal Hemiacetal Intermediate Start->Hemiacetal Acid Cat. (H+) Oxonium Oxonium Ion (Electrophilic Species) Hemiacetal->Oxonium -H2O Transition Friedel-Crafts Cyclization Oxonium->Transition Intramolecular Attack Product 1-Substituted Isochroman Transition->Product Re-aromatization

Figure 1: The Oxa-Pictet-Spengler reaction proceeds via a reactive oxonium ion, requiring electron density on the aromatic ring for successful closure.

Therapeutic Application: CNS & Dopamine Modulation

The most prominent application of the isochroman scaffold is in the design of selective Dopamine D1 agonists.

Case Study: The Abbott D1 Agonist Series (A-68930)

In the quest for Parkinson’s disease therapies, researchers sought full D1 agonists. The natural neurotransmitter, dopamine, is flexible and binds to both D1 and D2 receptors.[1] To achieve selectivity and improve pharmacokinetics, the molecule must be rigidified.

  • The Lead: A-68930 (Abbott Laboratories).

  • The Logic: By fusing the ethylamine side chain of dopamine into a pyran ring, the rotation is restricted. The isochroman core mimics the trans-rotamer of dopamine, which is the bioactive conformation for D1 receptors.

  • Structural Nuance:

    • C6/C7 Hydroxyls: Mimic the catechol of dopamine (essential for receptor binding).

    • C1 Phenyl Group: Provides a "phenyl boost," interacting with an accessory hydrophobic pocket in the D1 receptor, significantly enhancing potency compared to the unsubstituted analog.

SAR Data: Rigidification vs. Potency

The table below summarizes the effect of rigidifying the dopamine structure into an isochroman scaffold.

CompoundStructure TypeD1 Affinity (

, nM)
Selectivity (D1/D2)Efficacy (GTP

S)
Dopamine Flexible Catecholamine~20001:1Full Agonist
SKF-38393 Benzazepine (Classic)10>100Partial Agonist
A-68930 Isochroman 1.8 >700 Full Agonist
A-86929 Thieno-quinoline*1.2>800Full Agonist

*Note: A-86929 is a bioisostere where the benzene ring of the isochroman is replaced/fused with a thiophene system, but it follows the same SAR logic derived from the isochroman series.

Visualization: D1 Agonist Optimization Workflow

This diagram depicts the iterative logic used to derive A-68930 from dopamine.

D1_Optimization Dopamine Dopamine (Flexible, Non-selective) Conformation Identify Bioactive Conformation (trans) Dopamine->Conformation Computational Modeling Rigidification Scaffold Rigidification (Isochroman Core) Conformation->Rigidification Oxa-Pictet-Spengler Optimization Lead Optimization (Add C1-Phenyl Group) Rigidification->Optimization SAR Exploration Candidate A-68930 (High Potency/Selectivity) Optimization->Candidate In Vitro Screening

Figure 2: The medicinal chemistry workflow transitioning from a flexible neurotransmitter to a rigidified isochroman clinical candidate.

Emerging Applications: Metabolic & Oncology

Beyond the CNS, isochromans are gaining traction in metabolic and oncological targets.

PTP1B Inhibitors (Diabetes)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Isochroman carboxylic acids have been identified as potent inhibitors.[2]

  • Mechanism: The isochroman ring acts as a lipophilic linker that positions an acidic headgroup (mimicking the phosphate of phosphotyrosine) into the active site of the enzyme.

  • Key SAR: A dithiolane spacer attached to the isochroman core significantly improves potency (

    
     nM), likely by capturing secondary binding pockets.
    
Isochroman-4-ones in Hypertension

Hybrid molecules combining the isochroman-4-one core (specifically 7,8-dihydroxy derivatives) with arylpiperazines act as dual


-adrenergic receptor antagonists and antioxidants. The isochroman moiety provides the antioxidant phenol groups, while the piperazine tail drives the GPCR antagonism.

Detailed Experimental Protocols

Protocol: Synthesis of 1-Phenylisochroman (General OPS Method)

This protocol describes the synthesis of a core isochroman scaffold using the Oxa-Pictet-Spengler reaction.

Reagents:

  • 2-Phenylethanol (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-phenylethanol (10 mmol) and benzaldehyde (11 mmol) in anhydrous toluene (50 mL).

  • Catalysis: Add pTSA (1 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ). The Dean-Stark trap is essential to remove the water generated during acetal formation, driving the equilibrium toward the oxonium ion intermediate.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction is typically complete within 3-6 hours.

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (2 x 20 mL) to neutralize the acid, followed by brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Self-Validation Check:

  • If yield is low: Check the water removal efficiency. Any residual water hydrolyzes the oxonium ion back to the hemiacetal.

  • If side products form: Lower the temperature or switch to a milder Lewis acid (e.g.,

    
    ) if the substrate is electron-rich and prone to polymerization.
    
Protocol: Functional cAMP Assay for D1 Agonism

To validate the biological activity of the synthesized isochroman.

  • Cell Line: HEK-293 cells stably expressing human Dopamine D1 receptor.

  • Incubation: Plate cells in 96-well plates. Treat with isochroman analogs (10 pM to 10

    
    M) in the presence of IBMX (phosphodiesterase inhibitor) for 30 minutes at 
    
    
    
    .
  • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Analysis: Plot concentration-response curves to determine

    
    . Compare efficacy relative to Dopamine (
    
    
    
    ).

References

  • Michaelides, M. R., et al. (1995). "(5aR, 11bS)-4, 5, 5a, 6, 7, 11b-Hexahydro-2-propyl-3-thia-5-azacyclopent-1-ena [c] phenanthrene-9, 10-diol (A-86929): A potent and selective dopamine D1 agonist." Journal of Medicinal Chemistry. Link

  • Knoepfel, T., et al. (2015). "The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, A-86929, and ABT-413." ResearchGate / Wiley. Link

  • Gu, X., et al. (2021). "Research progress in biological activities of isochroman derivatives." European Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2019). "Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates."[3] Bioorganic & Medicinal Chemistry. Link

  • Kumar, A., et al. (2010). "Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents." European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Efficient Cyclization Methods for 3,3-Disubstituted Isochromans

< Abstract The 3,3-disubstituted isochroman scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. The construction of the C3-quaternary stereoc...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

The 3,3-disubstituted isochroman scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. The construction of the C3-quaternary stereocenter presents a significant synthetic challenge that has driven the development of numerous innovative cyclization strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of efficient and robust methods for the synthesis of these valuable compounds. We will explore the mechanistic underpinnings, substrate scope, and practical considerations of key methodologies, including the venerable Oxa-Pictet-Spengler reaction, modern transition-metal-catalyzed C-H functionalization, and other valuable cyclization techniques. Each section includes detailed, field-proven protocols and data summaries to facilitate direct application in the laboratory.

Introduction: The Significance of the 3,3-Disubstituted Isochroman Core

The isochroman ring system is a core component of many molecules exhibiting potent pharmacological properties. The introduction of a quaternary center at the C3 position often enhances biological activity and metabolic stability by providing steric hindrance and locking in specific conformations. This structural feature is crucial for the function of various compounds, making the development of efficient synthetic routes to 3,3-disubstituted isochromans a high-priority area in medicinal chemistry and organic synthesis.

This guide moves beyond a simple recitation of methods, offering insights into the causality behind experimental choices. We aim to equip the practicing chemist with the knowledge to select the optimal synthetic strategy based on substrate functionality, desired scale, and stereochemical requirements.

The Oxa-Pictet-Spengler Reaction: A Cornerstone Strategy

The Oxa-Pictet-Spengler cyclization is a powerful and widely used acid-catalyzed reaction for constructing the isochroman framework. It involves the condensation of a 2-arylethanol with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed formation of a hemiacetal from the 2-arylethanol and the carbonyl compound. Subsequent dehydration generates a highly reactive oxocarbenium ion. This electrophilic intermediate is then intercepted by the electron-rich aromatic ring in an intramolecular Friedel-Crafts-type reaction to forge the new C-C bond, completing the pyran ring and establishing the isochroman core. The choice of acid catalyst is critical; it must be strong enough to promote oxocarbenium ion formation without causing substrate degradation.[1][2]

Diagram 1: Generalized Mechanism of the Oxa-Pictet-Spengler Reaction

Oxa_Pictet_Spengler_Mechanism sub 2-Arylethanol + Ketone (R1, R2) hemi Hemiacetal Intermediate sub->hemi + H⁺ inv1 hemi->inv1 oxo Oxocarbenium Ion inv2 oxo->inv2 prod 3,3-Disubstituted Isochroman inv1->oxo - H₂O inv2->prod Intramolecular Electrophilic Aromatic Substitution

Caption: Key steps in the acid-catalyzed Oxa-Pictet-Spengler cyclization.

Data Summary: Comparison of Catalysts and Conditions

Various Lewis and Brønsted acids can effectively catalyze this transformation. Recent advancements have focused on milder and more efficient catalysts to improve yields and substrate scope.[3][4][5]

Catalyst (mol%)SolventTemp. (°C)Time (h)Typical Yield (%)NotesReference
Fe(OTf)₂ (1)Toluene70485-95Efficient and cost-effective iron catalyst.[3][3]
TMSOTf (10)CH₂Cl₂0 - rt1-380-92Effective for coupling with vinylogous esters.[6][6]
TfOH (5)HFIPrt<170-95Hexafluoroisopropanol (HFIP) promotes the reaction, allowing use of epoxides as aldehyde surrogates.[4][4]
p-TsOH·H₂O (10)Toluene801270-88A classic, readily available Brønsted acid catalyst.[7][7]
Protocol: Iron(II) Triflate Catalyzed Synthesis of a 3,3-Dimethylisochroman Derivative

This protocol is adapted from the work of Ghorai and co-workers, demonstrating a highly efficient and environmentally benign approach.[3]

Materials:

  • 2-(4-Methoxyphenyl)ethan-1-ol (1.0 mmol, 152 mg)

  • Acetone dimethyl acetal (1.2 mmol, 125 mg, 146 µL)

  • Iron(II) triflate (Fe(OTf)₂) (0.01 mmol, 3.5 mg)

  • Toluene (anhydrous, 5 mL)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-methoxyphenyl)ethan-1-ol (1.0 mmol) and anhydrous toluene (5 mL).

  • Add acetone dimethyl acetal (1.2 mmol) to the solution.

  • Add Fe(OTf)₂ (0.01 mmol) to the reaction mixture. Causality Note: Using a ketal instead of the ketone directly can lead to higher yields by avoiding side reactions and controlling the release of the electrophile.[3]

  • Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding saturated sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford the desired 3,3-dimethyl-6-methoxyisochroman. Expected Yield: ~92%.

Palladium-Catalyzed Intramolecular C-H Etherification: A Modern Approach

Transition-metal catalysis has revolutionized the synthesis of complex molecules. Palladium-catalyzed reactions, in particular, offer a powerful method for forming C-O bonds via intramolecular C-H activation/etherification, providing access to isochromans from readily available starting materials.[8][9]

Mechanistic Rationale

These reactions typically proceed through a concerted metalation-deprotonation (CMD) mechanism. A Pd(II) catalyst coordinates to an olefin on the substrate. A directing group, often a weakly coordinating group on the substrate, facilitates the regioselective cleavage of a C(sp²)-H or C(sp³)-H bond to form a palladacycle intermediate. Reductive elimination from this intermediate forges the desired C-O bond and regenerates a Pd(0) species. An oxidant is required to turn over the catalytic cycle by re-oxidizing Pd(0) to the active Pd(II) state.[10]

Diagram 2: Simplified Catalytic Cycle for Pd(II)-Catalyzed Allylic C-H Oxidation

Pd_Catalytic_Cycle Pd_II L-Pd(II)X₂ Coordination Coordination with Olefin Pd_II->Coordination + Substrate CMD C-H Activation (CMD) Coordination->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Reductive_Elim Reductive Elimination Palladacycle->Reductive_Elim - HX Product Isochroman Product Reductive_Elim->Product Pd_0 L-Pd(0) Reductive_Elim->Pd_0 Oxidation Oxidation Pd_0->Oxidation Oxidation->Pd_II [O]

Caption: Catalytic cycle for palladium-catalyzed C-H etherification.

Protocol: Enantioselective Allylic C-H Oxidation for Isochroman Synthesis

This protocol is based on the work of White and co-workers, which utilizes a chiral sulfoxide-oxazoline (ArSOX) ligand for highly enantioselective synthesis.[8] This method is particularly valuable for creating chiral 3-substituted isochromans, which can be extended to 3,3-disubstituted variants through further elaboration.

Materials:

  • Terminal olefin precursor (e.g., 2-(pent-4-en-1-yl)phenol) (0.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • Chiral ArSOX ligand (0.024 mmol)

  • Benzoquinone (BQ) (0.6 mmol, 65 mg)

  • tert-Butyl alcohol (t-BuOH) (1.0 mL)

  • 4Å Molecular Sieves (powdered, ~100 mg)

Procedure:

  • To an oven-dried vial, add Pd(OAc)₂ (0.02 mmol), the chiral ArSOX ligand (0.024 mmol), and powdered 4Å molecular sieves (~100 mg).

  • Seal the vial with a septum and purge with argon.

  • Add t-BuOH (1.0 mL) via syringe and stir the mixture at room temperature for 30 minutes. Insight: Pre-formation of the catalyst complex is crucial for achieving high enantioselectivity.

  • In a separate vial, dissolve the terminal olefin precursor (0.2 mmol) and benzoquinone (0.6 mmol) in t-BuOH (1.0 mL).

  • Transfer the substrate solution to the catalyst mixture via syringe.

  • Stir the reaction at 40 °C for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched isochroman. Expected Yield: ~70-85%, Expected Enantiomeric Excess (ee): >90%.

Other Notable Cyclization Strategies

While the Oxa-Pictet-Spengler and palladium-catalyzed methods are workhorses in the field, other strategies offer unique advantages for specific substrates.

Electrophilic Cyclization of Acetylenic Aldehydes

The reaction of o-(1-alkynyl)arenecarboxaldehydes with an electrophile (e.g., I₂, Br₂) in the presence of an alcohol nucleophile provides a rapid and mild route to 1-alkoxy-4-halo-isochromenes.[11] These can be readily converted to isochromans via reduction. This method is highly efficient for building densely functionalized isochroman precursors.

Intramolecular Williamson Etherification

A classic but effective method involves the Sₙ2 displacement of a leaving group (e.g., halide, tosylate) on a side chain by a phenolic oxygen. This requires the synthesis of a 2-(2-haloethyl)benzyl alcohol or a related precursor. While reliable, this method is often more step-intensive than the convergent strategies discussed above.

Conclusion and Method Selection Summary

The synthesis of 3,3-disubstituted isochromans can be achieved through several efficient cyclization methods. The choice of strategy is dictated by the specific target molecule, available starting materials, and desired stereochemical outcome.

  • The Oxa-Pictet-Spengler reaction is a robust and often high-yielding method, particularly well-suited for convergent syntheses from 2-arylethanols and ketones or their surrogates.[1][3][4]

  • Palladium-catalyzed C-H etherification represents the state-of-the-art for atom economy and provides access to asymmetric synthesis through the use of chiral ligands.[8]

  • Electrophilic cyclizations offer a rapid entry into functionalized isochroman precursors that can be further elaborated.[11]

By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate method for their synthetic campaigns in drug discovery and natural product synthesis.

References

  • Ghorai, M. K., & Kumar, A. (2018). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization. University of Liverpool. [Link]

  • Chen, M. S., & White, M. C. (2016). Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis. Angewandte Chemie International Edition, 55(33), 9571-9575. [Link]

  • Reddy, B. V. S., et al. (2010). Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction of Vinylogous Esters. ResearchGate. [Link]

  • De La Torre, A., et al. (2020). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Communications, 56(82), 12431-12434. [Link]

  • Jacobsen, E. N., et al. (2022). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. Journal of the American Chemical Society, 144(3), 1253-1263. [Link]

  • Mothel, S. R., et al. (2012). Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans. The Journal of Organic Chemistry, 77(16), 6937-6947. [Link]

  • Larock, R. C., & Yao, T. (2007). Syntheses of Isochromenes and Naphthalenes by Electrophilic Cyclization of Acetylenic Arenecarboxaldehydes. The Journal of Organic Chemistry, 72(1), 162-172. [Link]

  • Donohoe, T. J., et al. (2021). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 121(15), 9083-9168. [Link]

  • White, M. C. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 17(7), 8563-8576. [Link]

Sources

Application

Application Notes and Protocols for the Intramolecular Etherification of Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals Introduction: Crafting Cyclic Ethers from Benzylic Alcohols The intramolecular etherification of benzyl alcohols is a fundamental transformation in organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Crafting Cyclic Ethers from Benzylic Alcohols

The intramolecular etherification of benzyl alcohols is a fundamental transformation in organic synthesis, providing a direct route to valuable cyclic ether scaffolds such as isochromans and phthalans. These structural motifs are prevalent in a wide array of natural products and pharmaceutically active compounds. The strategic cyclization of a tethered hydroxyl group onto a benzylic position, often activated to facilitate nucleophilic attack, is a key ring-forming strategy. This guide provides an in-depth exploration of the primary reagents and methodologies employed for this transformation, offering insights into the underlying mechanisms and practical guidance for experimental execution. We will delve into acid-catalyzed, base-mediated, and metal-catalyzed approaches, presenting detailed protocols and comparative data to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

I. Acid-Catalyzed Intramolecular Etherification: The Carbocation Pathway

Acid-catalyzed cyclization of benzyl alcohols is a classic and widely utilized method for the synthesis of cyclic ethers. The reaction proceeds through the formation of a benzylic carbocation, which is then trapped intramolecularly by a nucleophilic hydroxyl group. The choice of acid catalyst is crucial and can significantly influence the reaction's efficiency and selectivity.

Mechanistic Rationale

The generally accepted mechanism for acid-catalyzed intramolecular etherification involves three key steps:

  • Protonation of the Benzylic Hydroxyl Group: The acidic catalyst protonates the benzylic hydroxyl group, converting it into a good leaving group (water).

  • Formation of a Benzylic Carbocation: The departure of a water molecule leads to the formation of a resonance-stabilized benzylic carbocation. The stability of this intermediate is a key driver for the reaction.

  • Intramolecular Nucleophilic Attack: The tethered hydroxyl group acts as an intramolecular nucleophile, attacking the carbocation to form the desired cyclic ether. Subsequent deprotonation regenerates the acid catalyst and yields the final product.[1]

dot graph "Acid_Catalyzed_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Benzylic Alcohol", fillcolor="#F1F3F4"]; Protonated [label="Protonated Alcohol", fillcolor="#F1F3F4"]; Carbocation [label="Benzylic Carbocation\n+ H2O", fillcolor="#F1F3F4"]; CyclicEther [label="Cyclic Ether", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protonated [label="+ H+"]; Protonated -> Carbocation [label="- H2O"]; Carbocation -> CyclicEther [label="Intramolecular\nNucleophilic Attack"]; CyclicEther -> CyclicEther [label="- H+", style=invis]; // for spacing } caption [label="Acid-Catalyzed Intramolecular Etherification Mechanism", shape=plaintext, fontname="Arial", fontsize=12];

Common Acid Catalysts and Conditions

A variety of Brønsted and Lewis acids can be employed to effect this transformation. The choice of acid often depends on the substrate's reactivity and the desired reaction conditions.

CatalystTypical ConditionsNotes
p-Toluenesulfonic acid (p-TsOH) Catalytic amount in a non-polar solvent (e.g., toluene, CH₂Cl₂), often with heating and removal of water.[2]A common, inexpensive, and effective catalyst.
Triflic acid (TfOH) Catalytic amounts, often in chlorinated solvents at low temperatures.A very strong acid, effective for less reactive substrates.[3]
Hydrochloric Acid (HCl) Often used in a solvent system like dioxane.[4]A readily available and strong acid catalyst.
Solid Acids (e.g., Zeolites, Amberlyst-15) Heterogeneous conditions, allowing for easier catalyst removal.[1]Offers advantages in terms of workup and catalyst recycling.
Protocol 1: p-TsOH-Catalyzed Synthesis of Isochroman from 2-(2-Hydroxyethyl)benzyl Alcohol

This protocol describes the synthesis of isochroman via the acid-catalyzed cyclization of 2-(2-hydroxyethyl)benzyl alcohol.

Materials:

  • 2-(2-Hydroxyethyl)benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2-(2-hydroxyethyl)benzyl alcohol (1.0 eq).

  • Dissolve the starting material in toluene (approximately 0.1 M concentration).

  • Add a catalytic amount of p-TsOH·H₂O (0.05 - 0.1 eq).

  • Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

II. Base-Mediated Intramolecular Etherification: The Williamson Approach

The intramolecular Williamson ether synthesis is a cornerstone of cyclic ether formation. This method involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular Sₙ2 reaction with a tethered alkyl halide or sulfonate ester. This approach is particularly useful for the synthesis of strained ring systems and offers excellent control over regioselectivity.[5][6]

Mechanistic Rationale

The reaction proceeds in two distinct steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group, generating a nucleophilic alkoxide.

  • Intramolecular Sₙ2 Displacement: The newly formed alkoxide attacks the electrophilic carbon bearing a leaving group (e.g., halide, tosylate) in an intramolecular fashion, leading to the formation of the cyclic ether and a salt byproduct. The stereochemistry at the electrophilic carbon is inverted during this step.

dot graph "Base_Mediated_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Halo- or Tosyl-Alcohol", fillcolor="#F1F3F4"]; Alkoxide [label="Alkoxide Intermediate", fillcolor="#F1F3F4"]; CyclicEther [label="Cyclic Ether", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Alkoxide [label="+ Base\n- H-Base+"]; Alkoxide -> CyclicEther [label="Intramolecular SN2\n- Leaving Group-"]; } caption [label="Base-Mediated Intramolecular Etherification Mechanism", shape=plaintext, fontname="Arial", fontsize=12];

Common Bases and Leaving Groups

The success of the intramolecular Williamson ether synthesis hinges on the appropriate choice of base and leaving group.

BaseLeaving GroupTypical Solvents
Sodium hydride (NaH) I, Br, Cl, OTs, OMsTHF, DMF
Potassium tert-butoxide (t-BuOK) I, Br, Cl, OTs, OMsTHF, t-BuOH
Sodium hydroxide (NaOH) I, Br, Cl, OTs, OMsWater, phase-transfer conditions
Protocol 2: Synthesis of 1,3-Dihydroisobenzofuran from 2-(Bromomethyl)benzyl Alcohol

This protocol outlines the synthesis of 1,3-dihydroisobenzofuran (phthalan) from 2-(bromomethyl)benzyl alcohol using sodium hydride.

Materials:

  • 2-(Bromomethyl)benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(bromomethyl)benzyl alcohol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.

  • Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Metal-Catalyzed Intramolecular Etherification: Modern and Versatile Approaches

Transition metal catalysis has emerged as a powerful tool for the intramolecular etherification of benzyl alcohols, offering mild reaction conditions and high functional group tolerance. Various metals, including palladium, copper, and iron, have been shown to effectively catalyze this transformation through different mechanistic pathways.

Mechanistic Diversity in Metal Catalysis

Metal-catalyzed intramolecular etherifications can proceed through several mechanisms, including:

  • Palladium-Catalyzed C-O Cross-Coupling: Involving oxidative addition of a C-X bond (where X is a halide or triflate) to a Pd(0) complex, followed by intramolecular alkoxide coordination and reductive elimination.

  • Copper-Catalyzed Ullmann-type Coupling: A classic method for C-O bond formation, often requiring elevated temperatures.

  • Iron-Catalyzed Dehydrative Etherification: Iron salts can act as Lewis acids to activate the benzylic alcohol, facilitating intramolecular nucleophilic attack.[7][8]

dot graph "Metal_Catalyzed_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Benzylic Alcohol\n+ Metal Catalyst", fillcolor="#F1F3F4"]; Activated [label="Activated Alcohol-Metal\nComplex", fillcolor="#F1F3F4"]; CyclicEther [label="Cyclic Ether", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Activated [label="Coordination/\nActivation"]; Activated -> CyclicEther [label="Intramolecular\nNucleophilic Attack\n+ Catalyst Regeneration"]; } caption [label="Generalized Metal-Catalyzed Etherification", shape=plaintext, fontname="Arial", fontsize=12];

Protocol 3: Iron(III) Chloride-Catalyzed Intramolecular Dehydrative Etherification

This protocol provides a general procedure for the iron-catalyzed intramolecular etherification of a suitable diol precursor.

Materials:

  • Substituted benzyl alcohol with a tethered hydroxyl group

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous solvent (e.g., propylene carbonate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the benzylic alcohol substrate (1.0 eq) and dissolve it in the anhydrous solvent.

  • Add anhydrous FeCl₃ (5-10 mol%).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Comparative Overview of Methodologies

FeatureAcid-CatalyzedBase-Mediated (Williamson)Metal-Catalyzed
Key Intermediate Benzylic CarbocationAlkoxideOrganometallic Complex
Substrate Requirements Benzylic alcohol with a tethered nucleophile.Alcohol with a tethered alkyl halide/sulfonate.Varies; can be diols or halo-alcohols.
Stereochemistry Racemization at the benzylic center.Inversion at the electrophilic center.Varies with mechanism.
Common Side Reactions Elimination, polymerization, rearrangement.Intermolecular etherification, elimination.Homocoupling, ligand side reactions.
Advantages Simple reagents, often catalytic.High yielding, predictable stereochemistry.Mild conditions, high functional group tolerance.
Limitations Not suitable for acid-sensitive substrates.Requires pre-functionalization, strong base.Catalyst cost and sensitivity.

Conclusion

The intramolecular etherification of benzyl alcohols is a versatile and powerful strategy for the synthesis of cyclic ethers. The choice of methodology—be it acid-catalyzed, base-mediated, or metal-catalyzed—should be guided by the specific substrate, desired stereochemical outcome, and the presence of other functional groups. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers can effectively harness these reactions to advance their synthetic endeavors in drug discovery and natural product synthesis.

References

  • Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3492. [Link]

  • Bouziane, A., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Gold-Catalyzed Benzylic Azidation of Phthalans and Isochromans and Subsequent FeCl3-Catalyzed Nucleophilic Substitutions. ResearchGate. [Link]

  • Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. ResearchGate. [Link]

  • Moore, C. E. (2022). Mechanistic Insights on the Hydrodeoxygenation of Benzyl Alcohol with a Pd-Terpyridine Catalyst. KU ScholarWorks. [Link]

  • Yuan, Y., et al. (2018). Benzylation with Benzyl Alcohol Catalyzed By [ChCl][TfOH]2, a Brønsted Acidic DES with Reaction Control Self-Separation Performance. ResearchGate. [Link]

  • Process for the preparation of ortho-hydroxybenzyl alcohols.
  • Widenhoefer, R. A., et al. (2011). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Journal of the American Chemical Society. [Link]

  • Curran, D., et al. (2022). Direct Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. ChemRxiv. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Bouziane, A., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols. National Institutes of Health. [Link]

  • Rodriguez, A. L., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. ACG Publications. [Link]

  • A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.
  • New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. ResearchGate. [Link]

  • Preparation of 4-hydroxybenzyl alcohol. PrepChem.com. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI. [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Hashimoto, T., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Advances. [Link]

  • Etherification of glycerol with benzyl alcohol catalyzed by solid acids. SciSpace. [Link]

  • Bergstrom, B. D. (2021). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship. [Link]

  • 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. [Link]

  • Gao, S.-S., et al. (2021). Enzyme-Catalyzed Intramolecular Enantioselective Hydroalkoxylation. eScholarship. [Link]

Sources

Method

Application Note: Green Chemistry Approaches to Functionalized Isochroman Synthesis

Executive Summary Isochromans are privileged heterocyclic scaffolds found in bioactive natural products (e.g., Bergenin, Phyllodulcin) and synthetic pharmaceuticals targeting dopamine reuptake and antibiotic resistance....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isochromans are privileged heterocyclic scaffolds found in bioactive natural products (e.g., Bergenin, Phyllodulcin) and synthetic pharmaceuticals targeting dopamine reuptake and antibiotic resistance. Traditional synthesis often relies on harsh Lewis acids (


, 

), chlorinated solvents (DCM, DCE), and stoichiometric oxidants.

This guide details three green chemistry protocols that prioritize atom economy, benign solvents, and energy efficiency.[1] These methods are validated for reproducibility and scalability in drug discovery workflows.

Section 1: Strategic Selection Guide

The choice of synthetic route depends on the starting substrate and the desired substitution pattern. Use the decision matrix below to select the optimal green protocol.

IsochromanStrategy Start Starting Material Alcohol 2-Phenylethanol Derivatives Start->Alcohol Benzaldehyde Benzaldehyde + Alkyne/Alkene Start->Benzaldehyde IsochromanCore Unsubstituted Isochroman Start->IsochromanCore MethodA Method A: Biomimetic Oxa-Pictet-Spengler (Organocatalysis) Alcohol->MethodA Aldehyde Condensation MethodB Method B: C-H Activation (Ru-Catalysis in GVL) Benzaldehyde->MethodB Annulation MethodC Method C: Electrochemical CDC (Oxidant-Free) IsochromanCore->MethodC C1-Functionalization

Figure 1: Strategic decision matrix for selecting the appropriate green synthesis protocol based on available substrates.

Section 2: Method A - Biomimetic Oxa-Pictet-Spengler (OPS)

Green Principle: Organocatalysis (Reagent Replacement) & Ambient Conditions.

Traditional OPS reactions utilize stoichiometric Lewis acids. This protocol employs Chiral Phosphoric Acids (CPAs) to induce enantioselective cyclization via a biomimetic hydrogen-bonding network, eliminating metal waste.

Mechanism

The CPA acts as a bifunctional catalyst, activating the aldehyde (electrophile) via protonation while directing the nucleophilic attack of the alcohol oxygen through the phosphate backbone.

Protocol A: Enantioselective OPS
  • Substrates: Tryptophol derivatives or 2-phenylethanols + Aromatic Aldehydes.

  • Catalyst: (R)-TRIP or BINOL-derived Phosphoric Acid (5 mol%).

  • Solvent: Toluene (Replaceable with

    
    -trifluorotoluene for greener profiles if necessary, though Toluene is acceptable in many green metrics compared to DCM).
    

Step-by-Step Workflow:

  • Charge: In a dried 2-dram vial, add the tryptophol derivative (0.10 mmol, 1.0 equiv) and the aldehyde (0.12 mmol, 1.2 equiv).

  • Catalyst Addition: Add the Chiral Phosphoric Acid catalyst (5 mol%).

  • Solvent: Add anhydrous toluene (1.0 mL) and 3Å molecular sieves (50 mg) to sequester water byproduct.

  • Reaction: Stir at -30°C to 0°C (substrate dependent) for 24–48 hours. Monitor consumption of aldehyde by TLC.

  • Workup: Filter off molecular sieves. Direct purification via flash chromatography (Hexanes/EtOAc).

Key Advantage: High enantioselectivity (>90% ee) without heavy metals.

Section 3: Method B - Ru(II)-Catalyzed C-H Activation in Green Solvents

Green Principle: Benign Solvents & Atom Economy.

Transition metal catalysis often requires toxic polar aprotic solvents (NMP, DMF). This protocol utilizes


-Valerolactone (GVL) , a biomass-derived, non-toxic, and biodegradable solvent.
Protocol B: Oxidative Annulation
  • Substrates: Benzaldehydes + Internal Alkynes.

  • Catalyst:

    
     (2.5 mol%).
    
  • Additive:

    
     (2.0 equiv) or Air (as terminal oxidant in optimized variants).
    
  • Solvent:

    
    -Valerolactone (GVL).[2]
    

Step-by-Step Workflow:

  • Charge: Combine benzaldehyde (0.2 mmol), alkyne (0.24 mmol),

    
     (3 mg), and 
    
    
    
    (if using Cu-mediated cycle) in a reaction tube.
  • Solvent: Add GVL (1.0 mL).

  • Heat: Stir at 80°C–100°C for 12 hours.

  • Extraction: Dilute with water (GVL is water-soluble) and extract with Ethyl Acetate (green alternative to DCM).

  • Purification: Evaporate solvent and purify via column chromatography.

RuCycle PreCat Ru(II) Pre-catalyst Active Active Ru-Species (Solvent Coordinated) PreCat->Active GVL, Heat CH_Act C-H Activation (Ruthenacycle) Active->CH_Act Benzaldehyde Insertion Alkyne Insertion CH_Act->Insertion Alkyne RedElim Reductive Elimination (Product Release) Insertion->RedElim RedElim->Active Re-oxidation

Figure 2: Simplified catalytic cycle for Ru(II) annulation in biomass-derived solvent.

Section 4: Method C - Electrochemical Cross-Dehydrogenative Coupling (CDC)

Green Principle: Reagent-Free (Electrons as Oxidant) & Ambient Temperature.

This method functionalizes the C1-position of isochromans with ketones/active methylenes without external chemical oxidants (like DDQ or peroxides).

Protocol C: Electrochemical C1-Alkylation
  • Substrates: Isochroman + Unactivated Ketones (e.g., Acetophenone).

  • Electrolyte/Catalyst: Methanesulfonic acid (MsOH) - acts as both supporting electrolyte and acid catalyst.

  • Electrodes: Graphite anode and Platinum cathode (or Graphite/Graphite).

  • Cell: Undivided cell, Constant Current (CCE).

Step-by-Step Workflow:

  • Assembly: Set up an undivided cell with a graphite rod anode and Pt plate cathode.

  • Solution: Dissolve isochroman (0.3 mmol) and ketone (3.0 equiv) in a mixture of MeCN (or green alternative) and MsOH (0.5 equiv).

  • Electrolysis: Electrolyze at constant current (

    
    ) at room temperature.
    
  • Monitoring: Pass 2.5–3.0 F/mol of charge. Monitor by TLC.

  • Workup: Neutralize with sat.

    
    . Extract with EtOAc.
    
  • Yield: Typically 70–85% yield.

Why it works: Anodic oxidation generates the isochroman oxocarbenium ion, which is trapped by the enol form of the ketone (generated in situ by MsOH).

Section 5: Comparative Data Analysis

MetricTraditional Lewis Acid (

)
Green Method A (CPA)Green Method B (Ru/GVL)Green Method C (Electro)
Atom Economy Low (Stoichiometric waste)High (Catalytic)High (Catalytic)Very High (Reagent-free)
Solvent Toxicity High (DCM/DCE)Medium (Toluene)Low (GVL) Medium (MeCN)
Energy Profile -78°C (Cryogenic)-30°C to 0°C100°CAmbient (25°C)
Scalability Difficult (Exotherms)GoodExcellentExcellent (Flow compatible)
E-Factor >50<15<10<5

References

  • Enantioselective Oxa-Pictet-Spengler Reaction

    • Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction.
  • Ruthenium Catalyzed C-H Activation in Green Solvents

    • Ruthenium(II)-catalyzed synthesis of isochromenes by C-H activation with weakly coordinating aliphatic hydroxyl groups.[3] Chemistry - A European Journal.

  • Electrochemical Synthesis

    • Electrochemical Cross-Dehydrogenative Coupling of Isochroman and Unactivated Ketones.[4][5] Journal of Organic Chemistry.[4][5][6]

  • Green Solvents (GVL)

    • Green Solvents for C-H Functionalization.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting oxa-Pictet-Spengler reaction side products

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Troubleshooting Oxa-Pictet-Spengler Reaction Side Products Introduction: Mastering the Oxocarbeniu...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Troubleshooting Oxa-Pictet-Spengler Reaction Side Products

Introduction: Mastering the Oxocarbenium Intermediate

The oxa-Pictet-Spengler (OPS) reaction is a powerful strategy for synthesizing isochromans and tetrahydropyrano[3,4-b]indoles (THPIs). Unlike the traditional nitrogen-based Pictet-Spengler, the OPS relies on the generation of a highly reactive oxocarbenium ion from a


-arylethyl alcohol (e.g., tryptophol) and a carbonyl source.

The Core Challenge: The oxygen atom is less nucleophilic than the nitrogen in tryptamine analogues. Consequently, the reaction fights an uphill battle against N-cyclization (if unprotected) , hydrolysis , and polymerization . Success depends on modulating the Lewis/Brønsted acidity to favor the formation of the oxocarbenium species while suppressing competing nucleophilic pathways.

Part 1: Mechanistic Bifurcation & Side Products

Understanding where the reaction diverges is critical for troubleshooting. The diagram below maps the kinetic competition between the desired O-cyclization and common parasitic pathways.

OPS_Mechanism Start Tryptophol + Aldehyde Hemiacetal Hemiacetal Intermediate Start->Hemiacetal Acid Cat. Oxocarbenium Oxocarbenium Ion (Key Electrophile) Hemiacetal->Oxocarbenium -H2O THPI THPI (Desired) (O-Cyclization) Oxocarbenium->THPI Path A: O-Attack (C2) + 1,2-Shift THBC THBC (Side Product) (N-Cyclization) Oxocarbenium->THBC Path B: N-Attack (If NH free) Acetal Linear Acetal (Stalled Intermediate) Oxocarbenium->Acetal Path C: Excess ROH Trapping Vinyl Vinyl Indole (Elimination Product) Oxocarbenium->Vinyl Path D: Elimination (High Temp)

Figure 1: Mechanistic divergence in the oxa-Pictet-Spengler reaction.[1] Path A represents the desired cascade involving spiroindolenine formation and migration.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I am isolating the N-cyclized product (THBC) instead of the ether (THPI)."

Diagnosis: Competitive Nucleophilicity. In tryptophol derivatives, the indole nitrogen is significantly more nucleophilic than the hydroxyl oxygen. If the nitrogen is unprotected, the standard Pictet-Spengler pathway (Path B) will dominate, yielding tetrahydro-


-carbolines (THBC).

Corrective Actions:

  • N-Protection: This is the most robust fix. Protect the indole nitrogen with an electron-withdrawing group (e.g., Boc, Tosyl, or Acetyl). This reduces the electron density of the indole ring, but more importantly, it physically blocks the N-nucleophile.

  • Solvent Switch: If protection is not viable, use a non-polar, non-coordinating solvent like Dichloromethane (DCM) or Toluene . Polar protic solvents stabilize the N-attack transition state.

  • Catalyst Selection: Switch to a catalyst that coordinates hard oxygen species. Bi(OTf)₃ and TMSOTf have shown preference for the oxa-pathway by activating the oxocarbenium ion specifically for O-attack.

Issue 2: "The reaction stalls at the acetal stage, or yield is <20%."

Diagnosis: Water Poisoning / Reversibility. The formation of the oxocarbenium ion releases water. If this water is not scavenged, it hydrolyzes the intermediate back to the hemiacetal or starting materials. Furthermore, intermolecular reaction with another alcohol molecule can form a stable, linear acetal (Path C).

Corrective Actions:

  • Dehydrating Conditions: Add activated 4Å Molecular Sieves to the reaction vessel. This drives the equilibrium toward the oxocarbenium ion.

  • Superacid Catalysis: Weak acids (AcOH) are often insufficient for difficult substrates. Upgrade to Triflic Acid (TfOH) or a confined Brønsted acid (e.g., Imidodiphosphoric acids) if enantioselectivity is required.

  • Epoxide Route: Instead of aldehydes, use epoxides as the electrophile source (Meinwald rearrangement strategy).[2] This generates the aldehyde in situ under anhydrous conditions, often boosting yields significantly.

Issue 3: "I see a vinyl-indole or styrene-like elimination product."

Diagnosis: Acid Strength/Temperature Mismatch. Under harsh acidic conditions or high temperatures, the alcohol or the hemiacetal can undergo E1 elimination (Path D) rather than cyclization, especially if the resulting double bond is conjugated with the aromatic system.

Corrective Actions:

  • Lower Temperature: Conduct the reaction at -78 °C to 0 °C . The cyclization usually has a lower activation energy than the elimination.

  • Milder Lewis Acids: Replace Brønsted acids with mild Lewis acids like In(OTf)₃ or Yb(OTf)₃ .

  • Concentration: Elimination is unimolecular (concentration independent), while dimerization is bimolecular. However, cyclization is intramolecular. Ensure the reaction is not too dilute, which might slow down the bimolecular step if you are using an acetal precursor, but generally, standard 0.1 M is appropriate.

Part 3: Quantitative Diagnostics & Protocols

Table 1: Side Product Identification
Side ProductStructure Class1H NMR Diagnostic SignalLikely Cause
THBC Tetrahydro-

-carboline
Broad NH singlet > 8.0 ppm; Absence of O-CH2 multiplet characteristic of pyran ring.Free NH; Acid too weak to promote O-cyclization.
Linear Acetal Bis(tryptophyl) acetalDistinct acetal CH triplet/doublet; Integration shows 2:1 Indole:Aldehyde ratio.Excess alcohol; Water present; Reaction stopped too early.
Vinyl Indole AlkeneOlefinic protons (5.0–6.5 ppm); Loss of aliphatic chain protons.High Temp; Strong Acid (e.g., neat TFA).
Dimer C2-linked dimerComplex aromatic region; Doubling of signals.High concentration; Very reactive aldehyde (e.g., formaldehyde).
Standard Optimization Protocol: Tryptophol + Aryl Aldehyde

This protocol is designed to minimize water content and favor O-cyclization.

Materials:

  • Tryptophol (1.0 equiv)

  • Aryl Aldehyde (1.2 equiv)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 – 0.2 equiv)

  • DCM (Anhydrous, 0.1 M concentration relative to tryptophol)

  • 4Å Molecular Sieves (Activated)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add activated 4Å MS.

  • Mixing: Add Tryptophol and Aryl Aldehyde. Dissolve in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath. Note: For aliphatic aldehydes, cool to -20 °C.

  • Catalysis: Add TMSOTf dropwise. The solution may turn slightly yellow/orange (formation of oxocarbenium).

  • Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC. If the acetal intermediate persists, slowly warm to Room Temperature (RT).

  • Quench: Quench with sat. NaHCO₃ solution.

  • Workup: Extract with DCM (3x), wash with Brine, dry over Na₂SO₄.

Why TMSOTf? It acts as a dual activator—it silylates the alcohol (making it a better leaving group) and activates the aldehyde, facilitating the formation of the oxocarbenium ion under mild conditions compared to Brønsted acids.

References

  • Larghi, E. L., & Kaufman, T. S. (2006).[3] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles.[1][3][4] Synthesis, 2006(02), 187–220. Link

  • Adili, A., et al. (2023). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant.[5][6][7] ACS Catalysis, 13, 2321–2333. Link

  • Chao, Z., et al. (2016). Nitrated Confined Imidodiphosphates Enable a Catalytic Asymmetric Oxa-Pictet–Spengler Reaction.[7] Journal of the American Chemical Society, 138(30), 9429–9432. Link

  • Guinchard, X., et al. (2011). Synthesis of Oxacycles Employing the Oxa-Pictet-Spengler Reaction: Recent Developments and New Prospects. Organic & Biomolecular Chemistry. Link

  • Bailey, W. F., et al. (2010). Bismuth Triflate as a Safe and Readily Handled Source of Triflic Acid: Application to the Oxa–Pictet–Spengler Reaction.[1] Tetrahedron Letters, 51(44), 5762-5765. Link

Sources

Optimization

minimizing elimination byproducts in benzopyran synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Minimizing Elimination Byproducts in Benzopyran Synthesis Executive Summary This technical guide addresses the suppr...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Minimizing Elimination Byproducts in Benzopyran Synthesis

Executive Summary

This technical guide addresses the suppression of unwanted elimination pathways during the synthesis of benzopyran scaffolds (chromans and chromenes). Elimination side reactions—most notably the dehydration of 4-hydroxychromans to 3,4-chromenes and the ring-opening elimination of 2-substituted chromans—are the primary cause of yield loss and purification failure in this domain.

This guide is structured into three technical modules:

  • Thermodynamic Control: Preventing dehydration in 4-functionalized chromans.

  • Kinetic Control: Suppressing competitive elimination during nucleophilic substitution.

  • Catalytic Selectivity: Optimizing cyclization to avoid exocyclic elimination.

Module 1: Preventing Unwanted Dehydration at C4

Context: The C4 position of the chroman ring is benzylic. 4-Hydroxychromans (chroman-4-ols) are prone to acid-catalyzed dehydration (E1 elimination) to form 3,4-chromenes (2H-chromenes), often spontaneously during workup or silica chromatography.

Q1: My 4-hydroxychroman dehydrates to the chromene during purification. How do I stabilize it?

Diagnosis: The C4 carbocation intermediate is stabilized by the fused benzene ring, making the activation energy for E1 elimination exceptionally low. Acidic silica gel is sufficient to catalyze this dehydration.

Troubleshooting Protocol:

  • Stationary Phase Modification: Pre-treat silica gel with 1-2% triethylamine (Et3N) in hexanes before loading the column. This neutralizes acidic sites on the silica surface.

  • Workup pH: Ensure the crude mixture is quenched to pH > 7. Even mild acidity (pH 5-6) during rotary evaporation (where concentration increases) can drive dehydration.

  • Alternative Purification: If the compound is solid, prioritize recrystallization (e.g., from Et2O/Hexanes) over chromatography to avoid solid-phase acid catalysis.

Q2: I need to functionalize the 4-position (e.g., 4-amino chroman). How do I substitute the hydroxyl group without triggering elimination?

Mechanism: Direct nucleophilic substitution on the alcohol often requires acid activation (protonation of OH), which immediately triggers E1 elimination.

Strategic Solution: Avoid the carbocation intermediate by changing the mechanism.

  • Route A (Reductive Amination): Oxidize the alcohol to the chroman-4-one , then perform reductive amination. This bypasses the leaving group lability.

  • Route B (Mitsunobu Reaction): For C-O or C-N bond formation, use Mitsunobu conditions (PPh3, DIAD). This proceeds via an S_N2 mechanism with inversion of configuration, avoiding the carbocation and subsequent elimination.

Data: Solvent Effects on Substitution vs. Elimination (C4-Bromide)

Solvent Dielectric Constant Major Product (with weak base) Mechanistic Driver
Ethanol 24.5 Chromene (Elimination) Solvolysis promotes E1
DMF 36.7 Substitution Product Polar aprotic favors S_N2

| Toluene | 2.4 | Chromene (Elimination) | Thermal conditions favor entropy (E1) |

Module 2: Troubleshooting Cyclization Failures

Context: Many benzopyran syntheses involve the cyclization of phenols with unsaturated electrophiles (e.g., propargyl ethers or


-unsaturated ketones).
Q3: In the Pechmann condensation, I am seeing significant chromone formation instead of the desired coumarin. Is this an elimination issue?

Analysis: This is a pathway divergence. The "elimination" of water occurs in both, but the initial attack differs. Chromone formation (Simonis reaction) is favored by strong acids and high temperatures , which promote dehydration of the


-keto ester enol before the phenol attacks.

Corrective Action:

  • Catalyst Switch: Replace liquid Brønsted acids (H2SO4) with solid Lewis acids like Amberlyst-15 or InCl3 . These catalysts coordinate the carbonyl oxygen, favoring the transesterification pathway (Coumarin) over the conjugate addition pathway (Chromone).

  • Temperature Control: Maintain reaction temperature below 80°C. Chromone formation is thermodynamically favored at T > 100°C.

Q4: During propargyl ether cyclization (to 2H-chromene), I observe polymerization. How do I minimize this?

Diagnosis: 2H-chromenes contain a reactive styrene-like double bond. Thermal cyclization (>150°C) often provides enough energy to initiate radical polymerization of the product.

Optimization Protocol:

  • Catalytic Method: Switch from thermal rearrangement to Gold(I) catalysis (e.g., [Au(PPh3)Cl]/AgOTf). This allows cyclization at Room Temperature.

  • Solvent Selection: Run the reaction in Dichloromethane (DCM) or Toluene at low concentration (0.05 M). High dilution disfavors intermolecular polymerization.

Visualizing the Pathway

The following diagram illustrates the critical bifurcation point at the C4-Carbocation intermediate. Controlling this node is the key to minimizing elimination.

BenzopyranPathways cluster_control Control Factors Start 4-Hydroxychroman (Substrate) Activation Acid Activation (H+ or Lewis Acid) Start->Activation Reagent Addition Cation Benzylic Carbocation (Intermediate) Activation->Cation -H2O (Leaving Group) Elimination 3,4-Chromene (Elimination Product) Cation->Elimination Loss of H+ (E1) Favored by Heat/Weak Nucleophiles Substitution 4-Substituted Chroman (Desired Product) Cation->Substitution Nucleophilic Attack Favored by Strong Nuc/Low Temp Benzofuran Benzofuran (Ring Contraction) Cation->Benzofuran Ring Contraction (If C2 is substituted)

Caption: Mechanistic bifurcation at the C4 position. To minimize elimination (Red path), one must maximize the rate of nucleophilic capture (Green path) or avoid the cation entirely via S_N2 mechanisms.

Experimental Protocol: Elimination-Free Functionalization

Objective: Synthesis of 4-methoxy-2,2-dimethylchroman from 2,2-dimethylchroman-4-one without elimination to the chromene.

Methodology (Reductive Etherification):

  • Reduction: Dissolve 2,2-dimethylchroman-4-one (1.0 equiv) in MeOH at 0°C. Add NaBH4 (1.2 equiv) portion-wise. Stir for 30 min.

    • Checkpoint: TLC should show complete conversion to the alcohol.

  • Quench: Add sat. NH4Cl. Extract with EtOAc. Do not use HCl.

  • Methylation (Williamson Ether Synthesis):

    • Dissolve the crude alcohol in dry THF.

    • Add NaH (1.5 equiv) at 0°C. Stir 15 min.

    • Add MeI (1.5 equiv). Warm to RT.

    • Why this works: The alkoxide intermediate is formed under basic conditions. Elimination requires acidic conditions to protonate the OH. By keeping the system basic, the E1 pathway is completely shut down.

References

  • BenchChem. "Common side reactions in the synthesis of 2H-pyran-2-ones." BenchChem Technical Guides.

  • Organic Chemistry Portal. "Synthesis of 2H-chromenes (2H-benzopyrans)." Organic Chemistry Portal.

  • Master Organic Chemistry. "Elimination Reactions of Alcohols (E1)." Master Organic Chemistry.

  • Royal Society of Chemistry. "Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination."[1][2] Organic & Biomolecular Chemistry.

  • National Institutes of Health (PMC). "Synthesis of Enantioenriched 3,4-Disubstituted Chromans." PubMed Central.

Sources

Troubleshooting

Technical Support Center: Regio-Controlled Isochroman Ring Closure

This guide serves as a high-level technical support resource for researchers optimizing the regioselective synthesis of isochroman scaffolds. It synthesizes mechanistic insights with practical troubleshooting protocols....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical support resource for researchers optimizing the regioselective synthesis of isochroman scaffolds. It synthesizes mechanistic insights with practical troubleshooting protocols.

Subject: Troubleshooting Regio- and Stereoselectivity in Isochroman Synthesis Applicable Methodologies: Oxa-Pictet-Spengler (OPS), Metal-Catalyzed Cyclization (Au, Pd), and Radical Cascades. Audience: Medicinal Chemists, Process Chemists.

Introduction: The Isochroman Challenge

The isochroman (3,4-dihydro-1H-2-benzopyran) core is a privileged scaffold in drug discovery. However, its synthesis is often plagued by two critical selectivity issues:

  • Positional Regioselectivity: In the Oxa-Pictet-Spengler reaction, directing the cyclization to the desired aromatic position (ortho vs. para) when the ring is substituted.

  • Mode Selectivity (Ring Size): In metal-catalyzed or radical cyclizations, preventing the kinetically favored 5-exo closure (yielding benzofurans/dihydrobenzofurans) to achieve the thermodynamic 6-endo isochroman product.

Module 1: The Oxa-Pictet-Spengler (OPS) Reaction

Core Mechanism: Acid-mediated condensation of a


-arylethyl alcohol with an aldehyde/ketone via an oxocarbenium ion intermediate.
Troubleshooting Guide: Positional Selectivity & Enantiocontrol

Q1: My substrate has a meta-substituent. The cyclization yields a mixture of regioisomers.[1] How do I force a single isomer?

  • Diagnosis: A meta-substituent (relative to the ethyl-alcohol tether) creates two non-equivalent ortho positions for ring closure:

    • Site A (Sterically Crowded): Between the tether and the substituent.

    • Site B (Sterically Open): Para to the substituent.

  • Solution:

    • Steric Steering: Unless the meta-substituent is a strong activating group (e.g., -OMe) that electronically forces closure at Site A, sterics will favor Site B . To reinforce this, use bulky protecting groups on the alcohol if performing a stepwise acetalization first.

    • Electronic Bias: If you must close at Site A, the substituent must be a strong electron-donating group (EDG) like -OH or -NMe

      
      , and the catalyst should be a small, hard Lewis acid (e.g., BF
      
      
      
      OEt
      
      
      ) rather than a bulky Brønsted acid.

Q2: I am getting low enantioselectivity (<50% ee) using a standard Chiral Phosphoric Acid (CPA).

  • Root Cause: The oxocarbenium ion is a "loose" ion pair. A single CPA catalyst often lacks sufficient binding energy to rigidly define the transition state geometry.

  • Protocol: The Dual-Catalysis System Recent breakthroughs demonstrate that a "ternary complex" is required for high stereocontrol.

    • Catalyst: Use a SPINOL- or BINOL-derived CPA (10 mol%).

    • Co-Catalyst: Add a hydrogen-bond donor (HBD) like a thiourea or urea (10 mol%).

    • Mechanism: The HBD binds the phosphate anion, while the phosphate binds the oxocarbenium intermediate. This creates a chiral "cleft" that strictly enforces facial selectivity.

Q3: The reaction stalls at the acetal stage. Ring closure won't occur.

  • Fix: The oxocarbenium formation is the rate-limiting step.

    • Solvent: Switch to a non-coordinating, non-polar solvent like Toluene or Cyclohexane . Ethereal solvents (THF) stabilize the oxocarbenium ion too much, preventing the reactive conformation.

    • Additives: Add 5Å Molecular Sieves. Water generated during acetal formation poisons the Lewis/Brønsted acid.

Visualization: The Dual-Catalysis Pathway

OPS_Mechanism cluster_0 Substrate Activation cluster_1 Stereo-Determining Step S Hemiacetal Intermediate Oxo Oxocarbenium Ion Pair S->Oxo Acid (-H2O) Ternary Ternary Complex (Substrate + CPA + Urea) Oxo->Ternary + Urea/CPA TS Facial Selective Cyclization Ternary->TS H-Bond Steering Prod Chiral Isochroman TS->Prod Re-aromatization

Caption: The cooperative catalytic cycle where a urea co-catalyst binds the chiral phosphate, creating a rigid chiral pocket for the oxocarbenium ion.

Module 2: Metal-Catalyzed Cyclization (Gold & Iron)

Core Mechanism: Activation of alkynes (6-endo-dig) vs. alkenes (6-endo-trig).

Troubleshooting Guide: 6-endo vs. 5-exo Competition

Q4: In the gold-catalyzed cyclization of o-alkynylphenols, I am observing significant benzofuran (5-exo-dig) formation.

  • Theory: According to Baldwin’s rules, both 5-exo-dig and 6-endo-dig are favored. However, 5-exo is often kinetically preferred.

  • Protocol: Solvent-Directed Regioselectivity

    • For Isochromenones (6-endo): Use polar, protic solvents (e.g., MeOH or EtOH) or perform the reaction neat if liquid. Polar solvents stabilize the charge separation in the 6-endo transition state.

    • For Benzofurans (5-exo): Use non-polar solvents like Toluene or DCM.

    • Catalyst Switch: If Au(I) fails, switch to FeCl

      
       (10 mol%)  with PhSeSePh. Iron-mediated cyclization of o-alkynylaryl esters is highly selective for the 6-membered ring due to the specific coordination geometry of the Fe(III) intermediate.
      

Q5: Using o-(alkynyl)styrenes, I get a cyclopropane intermediate instead of the isochroman.

  • Explanation: This is a feature, not a bug, of Gold(I) catalysis. The reaction proceeds via a 5-endo-dig attack to form a cyclopropyl gold carbene.[1][2]

  • Optimization: To expand this to the 6-membered system (isochromene):

    • Ensure the presence of an external nucleophile (alcohol/water) if an ether is desired.

    • If aiming for a fused system (e.g., indeno[1,2-b]chromene), the cyclopropyl carbene will naturally rearrange. Do not quench early. Allow the reaction to stir for 30-60 mins to ensure the rearrangement (ring expansion) completes.

Module 3: Radical & Photoredox Approaches

Core Mechanism: Homolytic cleavage followed by radical addition to an alkene.

Troubleshooting Guide: Kinetic vs. Thermodynamic Control

Q6: My radical cyclization yields the 5-membered ring (dihydrobenzofuran) exclusively.

  • Diagnosis: Radical cyclizations are governed by the Beckwith-Houk model , which heavily favors 5-exo closure (

    
    ) due to stereoelectronic orbital overlap.
    
  • The "Switch" Protocol: To force 6-endo formation, you must rely on a neophyl rearrangement (thermodynamic control).

    • Initial Step: The radical will close 5-exo first to form a methyl-radical intermediate.

    • The Trick: Use a slow Hydrogen Atom Transfer (HAT) reagent.

      • Fast HAT (e.g., Thiol): Traps the 5-exo radical immediately

        
        5-membered ring .
        
      • Slow HAT (e.g., Hantzsch Ester with low solubility): Allows the 5-exo radical to survive longer. It will equilibrate/rearrange via the neophyl pathway to the more stable 6-endo benzylic radical, which is then trapped

        
        6-membered isochroman .
        
Decision Tree: Selecting the Right Method

Selection_Tree Start Target: Isochroman Scaffold Substrate Analyze Substrate Start->Substrate Branch1 Alcohol + Aldehyde/Acetal? Substrate->Branch1 Branch2 o-Alkynyl Phenol/Styrene? Substrate->Branch2 Branch3 Aryl Halide + Alkene? Substrate->Branch3 Method1 Method: Oxa-Pictet-Spengler Branch1->Method1 Method2 Method: Gold/Iron Catalysis Branch2->Method2 Method3 Method: Photoredox/Radical Branch3->Method3 Tip1 Use Dual Catalysis (CPA+Urea) for Enantiocontrol Method1->Tip1 Tip2 Use Polar Solvent for 6-endo-dig Selectivity Method2->Tip2 Tip3 Use Slow HAT Reagent for 6-endo-trig Method3->Tip3

Caption: Strategic decision matrix for selecting the synthesis method based on substrate availability and required selectivity.

References

  • Enantioselective Oxa-Pictet-Spengler via Dual Catalysis Source:Chemical Science Title: Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid URL:[Link]

  • Gold-Catalyzed Regioselective Synthesis Source:Green Chemistry Title: Reagent-free intramolecular hydrofunctionalization: a regioselective 6-endo-dig cyclization of o-alkynoylphenols URL:[Link]

  • Switchable Radical Cyclization (5-exo vs 6-endo) Source:Organic Chemistry Frontiers Title: Catalyst-Controlled 5-exo and 6-endo Cyclization: Regiodivergent Access to Indolinones and Dihydroquinolinones URL:[Link]

  • Iron-Mediated Cyclization Source:The Journal of Organic Chemistry Title: Regioselective Synthesis of Isochromenones by Iron(III)/PhSeSePh-Mediated Cyclization of 2-Alkynylaryl Esters URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Bioactivity of Isochroman vs. Isoquinoline Derivatives

Executive Summary This technical guide provides a head-to-head analysis of Isoquinoline (nitrogen-containing) and Isochroman (oxygen-containing) scaffolds. While structurally isosteric, the substitution of the nitrogen a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head analysis of Isoquinoline (nitrogen-containing) and Isochroman (oxygen-containing) scaffolds. While structurally isosteric, the substitution of the nitrogen atom (NH) with oxygen (O) fundamentally alters physicochemical properties—specifically basicity, hydrogen bonding potential, and lipophilicity.

The Verdict:

  • Isoquinoline derivatives dominate neuropharmacology and kinase inhibition due to their ability to form ionic bonds (salt bridges) with protein targets via a protonatable nitrogen.

  • Isochroman derivatives excel in scenarios requiring neutral lipophilicity, antioxidant capacity, or the avoidance of cationic toxicity (e.g., hERG channel inhibition). They are increasingly utilized as "bioisosteres" to modulate metabolic stability and permeability.

Structural & Physicochemical Basis

The divergence in bioactivity stems from the atomic replacement at position 2 of the heterocyclic ring.

ParameterIsoquinoline (N-Heterocycle)Isochroman (O-Heterocycle)Impact on Bioactivity
Core Atom Nitrogen (Secondary/Tertiary Amine)Oxygen (Ether)Defines acid-base chemistry.
Basicity (pKa) Basic (~5.0 - 7.0 for tetrahydro-)NeutralCritical: Isoquinolines protonate at physiological pH; Isochromans do not.
H-Bonding Donor (if NH) & AcceptorAcceptor OnlyIsoquinolines have versatile binding; Isochromans rely on hydrophobic fit.
LogP (Lipophilicity) Variable (pH dependent)Generally HigherIsochromans cross membranes passively; Isoquinolines may require transporters or lysosomal trapping.
Metabolism N-oxidation, N-dealkylationEther cleavage, Ring openingIsochromans avoid N-oxide metabolite formation.
Visualization: SAR Logic Flow

The following diagram illustrates how the atomic switch dictates downstream pharmacological outcomes.

SAR_Logic Start Scaffold Selection IsoQ Isoquinoline (Nitrogen) Start->IsoQ IsoC Isochroman (Oxygen) Start->IsoC PropQ Basic (Protonatable) H-Bond Donor/Acceptor IsoQ->PropQ PropC Neutral (Non-ionizable) H-Bond Acceptor Only IsoC->PropC MechQ Ionic Bonding (Salt Bridges) Lysosomal Trapping PropQ->MechQ MechC Hydrophobic Interactions Redox/Antioxidant Activity PropC->MechC TargetQ GPCRs (Dopamine/5-HT) Kinases DNA Intercalation MechQ->TargetQ TargetC Cytotoxicity (Apoptosis) Antimicrobial Metabolic Stability MechC->TargetC

Caption: Mechanistic flow showing how the N-to-O substitution alters physicochemical properties, driving divergent therapeutic applications.

Comparative Bioactivity Analysis

A. Neuropharmacology (GPCRs & Transporters)
  • Isoquinoline: The "Gold Standard" for CNS drugs. The basic nitrogen mimics the amino group of neurotransmitters (dopamine, serotonin).

    • Mechanism:[1] The protonated nitrogen forms a crucial salt bridge with Aspartate residues (e.g., Asp3.32) in GPCR binding pockets.

    • Example: Tetrahydroisoquinolines (TIQs) are potent D2 receptor antagonists and MAO inhibitors.

  • Isochroman: Generally shows reduced affinity for monoamine receptors due to the loss of the ionic bond.

    • Utility: Used when CNS penetration is desired without direct receptor interaction, or to modulate allosteric sites.

B. Oncology (Cytotoxicity)[2]
  • Isoquinoline: Often acts as a DNA intercalator or Topoisomerase inhibitor.

    • Risk: High basicity can lead to cardiotoxicity (hERG binding) or phospholipidosis.

  • Isochroman: Emerging as a scaffold for inducing apoptosis via oxidative stress pathways.

    • Mechanism:[1] 8-amido isochromans have shown potency against breast cancer lines (MCF-7) by triggering caspase cascades, often with a better safety profile regarding hERG inhibition compared to their nitrogen counterparts.

C. Antimicrobial & Antioxidant[3][4][5][6]
  • Isoquinoline: Strong antibacterial activity (e.g., Berberine).[2] Mechanisms often involve membrane disruption or DNA binding.

  • Isochroman: Exhibits distinct antioxidant properties.[3] The ether oxygen can stabilize radical species. Natural isochromans (e.g., from fungi) often act as mycotoxins or antibiotics via inhibition of protein synthesis rather than membrane disruption.

Experimental Protocols

To objectively compare these scaffolds, researchers must synthesize them via parallel pathways and subject them to identical bioassays.

Protocol A: Parallel Synthesis (The "Pictet-Spengler" Divergence)

The most robust method to generate comparable libraries is via the Pictet-Spengler reaction (for N) and the Oxa-Pictet-Spengler reaction (for O).

1. Isoquinoline Synthesis (Pictet-Spengler)
  • Reagents: Phenylethylamine derivative + Aldehyde.[4][5]

  • Catalyst: Strong Acid (TFA or HCl) or Phosphate buffer (enzymatic).

  • Conditions: Reflux in DCM or Toluene; or aqueous buffer at 37°C (enzymatic).

  • Key Step: Formation of an Iminium ion intermediate (highly electrophilic).[4]

2. Isochroman Synthesis (Oxa-Pictet-Spengler) [6]
  • Reagents: Phenylethanol derivative + Aldehyde.[7]

  • Catalyst: Lewis Acid (BF3[8]·OEt2) or Brønsted Acid (p-TsOH).

  • Conditions: Anhydrous conditions are critical (water competes with the alcohol).

  • Key Step: Formation of an Oxocarbenium ion intermediate.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_N Isoquinoline Path cluster_O Isochroman Path Input Precursor Selection StepN1 Phenylethylamine Input->StepN1 StepO1 Phenylethanol Input->StepO1 StepN2 Imine Formation StepN1->StepN2 StepN3 Cyclization (Acid) StepN2->StepN3 ProdN Tetrahydroisoquinoline StepN3->ProdN StepO2 Acetal/Hemiacetal StepO1->StepO2 StepO3 Cyclization (Lewis Acid) StepO2->StepO3 ProdO Isochroman StepO3->ProdO

Caption: Parallel synthesis pathways. Note the divergence in intermediates (Imine vs. Acetal) requiring different catalytic conditions.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Determine if the bioisosteric replacement (N -> O) affects potency against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare stock solutions of Isoquinoline and Isochroman derivatives in DMSO.

    • Perform serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO vehicle (0.1%).

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression.

    • Expectation: Isoquinolines may show higher potency but steeper toxicity curves. Isochromans often show moderate potency with flatter toxicity profiles.

References

  • Research progress in biological activities of isochroman derivatives. Source: European Journal of Medicinal Chemistry (2021)

  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. Source: ChemMedChem (2022)

  • Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands. Source: European Journal of Medicinal Chemistry (2016)

  • Bioisosteric Replacements in Medicinal Chemistry. Source: Cambridge MedChem Consulting

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives. Source: International Journal of Pharmaceutical Investigation (2024)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran

This guide is structured as an operational manual for the safe handling of 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran . As a Senior Application Scientist, I have synthesized this information based on the chemical’s st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational manual for the safe handling of 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran . As a Senior Application Scientist, I have synthesized this information based on the chemical’s structural class (substituted isochromans), its lipophilic properties, and standard high-containment laboratory protocols.

Executive Safety Summary

3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran is a lipophilic organic intermediate. While specific toxicological data for this exact isomer is often limited in public repositories, its structure—a phenyl-substituted cyclic benzylic ether—dictates a specific safety profile.

Critical Hazards (Structure-Activity Relationship):

  • Peroxide Formation: As a cyclic ether with benzylic hydrogens (specifically at the C1 position), this compound has a latent potential to form explosive peroxides upon prolonged exposure to air and light.

  • Skin Absorption: The phenyl and methyl substitutions significantly increase lipophilicity (LogP > 3), facilitating dermal penetration.

  • Irritation: Analogous isochromans are known Skin (Category 2) and Eye (Category 2A) irritants.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneComponentSpecificationScientific Rationale
Ocular Safety GlassesANSI Z87.1+ with side shieldsProtects against splashes. Goggles required if handling fine powder to prevent particulate entry.
Dermal (Hand) GlovesNitrile (0.11 mm min) Breakthrough Time: >480 min. Latex is permeable to lipophilic ethers and must be avoided.
Dermal (Body) Lab Coat100% Cotton or NomexSynthetic blends (polyester) can melt into skin if the ether solvent catches fire.
Respiratory Engineering ControlFume Hood (Face Velocity: 100 fpm)Prevents inhalation of organic vapors. If hood is unavailable, use P95/OV Half-Mask .

Operational Protocols

Receiving and Storage (The "Peroxide Protocol")

Because this compound is a substituted isochroman, it must be treated as a Class B Peroxide Former (peroxide hazard on concentration).

  • Inspection: Upon receipt, visually inspect the container for crystal formation around the cap (a sign of peroxides).

  • Labeling: Date the bottle immediately upon opening.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The benzylic position at C1 is susceptible to autoxidation.

  • Environment: Store in a cool (2–8°C), dark, flammables cabinet.

Experimental Handling Workflow

The following diagram outlines the mandatory workflow to minimize exposure and degradation.

HandlingWorkflow Start Storage Retrieval (Check Date/Peroxides) Weighing Weighing (Closed Balance in Hood) Start->Weighing Transport in Secondary Container Solubilization Solubilization (Degassed Solvent) Weighing->Solubilization Avoid Static Reaction Reaction/Application (Inert Atmosphere) Solubilization->Reaction Syringe Transfer Waste Disposal (Non-Halogenated Organic) Reaction->Waste Quench First

Figure 1: Safe handling workflow emphasizing peroxide checks and inert atmosphere transfer.

Spill Response Strategy

Scenario: Spillage of solid powder or solution on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is in "Emergency Purge" mode.

  • PPE Upgrade: Don double nitrile gloves and a chemically resistant apron.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust lofting) then scoop into a waste jar.

    • Liquid: Absorb with Vermiculite or Sand . Do not use combustible materials like sawdust (ether risk).

  • Decontamination: Scrub the surface with a soap/water solution, followed by an ethanol wipe.

Disposal Logistics

Do not dispose of this compound down the drain.[1][2] It is likely toxic to aquatic life with long-lasting effects (H411/H412 equivalent).

Waste StreamClassificationMethod
Solid Waste Hazardous Organic SolidHigh-temperature incineration.
Liquid Waste Non-Halogenated OrganicIncineration. Segregate from oxidizers.
Contaminated Sharps Biohazard/Chem SharpStandard sharps container; do not recap needles.

Scientific Rationale & Mechanism

Why these specific precautions?

The safety profile of 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran is governed by its isochroman skeleton .

  • Benzylic Oxidation: The carbon at position 1 (adjacent to the oxygen and the benzene ring) is "doubly activated." It is benzylic and alpha to an ether oxygen. This makes the C-H bonds significantly weaker and prone to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation [1].

  • Lipophilicity: The phenyl group at position 3 acts as a "grease ball," facilitating transport across the stratum corneum (outer skin layer). Once absorbed, benzopyrans can be metabolized by Cytochrome P450 enzymes, potentially creating reactive epoxide intermediates [2].

References

  • Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds." Chemical Health and Safety, 8(5), 12-22.

  • European Chemicals Agency (ECHA). (2023).[3][4] "Substance Information: Benzopyran Derivatives and General Safety." ECHA Registration Dossier.

  • PubChem. (2023).[3][4] "Compound Summary: Isochroman Derivatives." National Library of Medicine.

Disclaimer: This guide is for informational purposes for qualified research personnel only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling, as impurities or specific formulations may alter hazards.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran
Reactant of Route 2
3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran
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